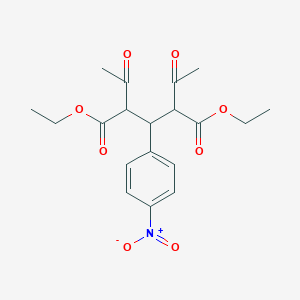![molecular formula C32H55NO25 B11829232 All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal](/img/structure/B11829232.png)
All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal is a complex carbohydrate structure that is part of the glycosphingolipids family. These compounds are known for their roles in cellular recognition and signaling processes. The specific structure of this compound includes multiple sugar units linked together in a specific sequence, which contributes to its unique properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal involves multiple steps of glycosylation reactions. These reactions typically require the use of glycosyl donors and acceptors, along with specific catalysts to facilitate the formation of glycosidic bonds. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such complex carbohydrates often involves enzymatic synthesis, where specific enzymes are used to catalyze the formation of glycosidic bonds. This method is preferred due to its high specificity and efficiency. Additionally, large-scale production may involve the use of bioreactors to maintain optimal conditions for enzyme activity and product formation.
化学反応の分析
Types of Reactions
All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
科学的研究の応用
All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal has several scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in cellular recognition and signaling, making it a valuable tool for studying cell-cell interactions.
Medicine: Its unique structure and properties make it a potential candidate for drug development, particularly in targeting specific cellular pathways.
Industry: It is used in the production of glycosphingolipids for various industrial applications, including the development of biomaterials and bioactive compounds.
作用機序
The mechanism of action of All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal involves its interaction with specific molecular targets, such as cell surface receptors. These interactions can trigger signaling pathways that regulate various cellular processes, including growth, differentiation, and immune responses. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.
類似化合物との比較
Similar Compounds
- Fuc(a1-3)GalNAc(b1-4)[Fuc(a1-3)]GlcNAc(b1-3)GalNAc(b1-4)Glc-PA
- Gal(b1-4)[Fuc(a1-3)]GlcNAc(b1-3)GlcNAc(b1-3)GalNAc(b1-4)Glc-PA
- Gal(b1-4)[Fuc(a1-3)]GlcNAc(b1-3)GalNAc(b1-4)Glc-PA
Uniqueness
All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal is unique due to its specific sequence of sugar units and the presence of a 6-deoxy-L-Allose unit. This unique structure contributes to its distinct properties and functions, setting it apart from other similar compounds.
特性
分子式 |
C32H55NO25 |
|---|---|
分子量 |
853.8 g/mol |
IUPAC名 |
N-[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4S,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11-,12+,13+,14+,15+,16-,17+,18+,19-,20-,21+,22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-/m0/s1 |
InChIキー |
TVVLIFCVJJSLBL-ALBZBJDESA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]([C@H](C=O)O)[C@@H]([C@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)
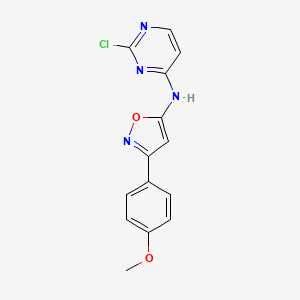
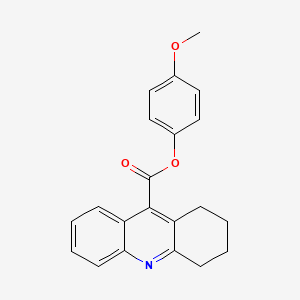

![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
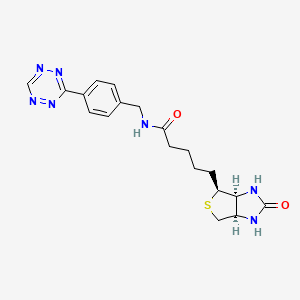
![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)

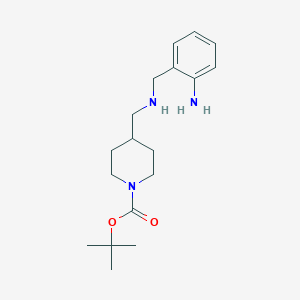
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
